
6-Chloro-3-fluoro-4-iodo-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, iodine, and a methyl group at specific positions on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-4-iodo-2-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at the desired positions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-fluoro-4-iodo-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and chlorine gas are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
6-Chloro-3-fluoro-4-iodo-2-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-fluoro-4-iodo-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-2-methylpyridine: Similar in structure but lacks the chlorine and fluorine atoms.
2-Fluoro-4-methylpyridine: Contains a fluorine atom but lacks chlorine and iodine.
6-Chloro-2-iodo-3-methylpyridine: Similar but lacks the fluorine atom.
Uniqueness
6-Chloro-3-fluoro-4-iodo-2-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which can significantly influence its chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H4ClFIN |
|---|---|
Poids moléculaire |
271.46 g/mol |
Nom IUPAC |
6-chloro-3-fluoro-4-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H4ClFIN/c1-3-6(8)4(9)2-5(7)10-3/h2H,1H3 |
Clé InChI |
LAIPLCPMISBLJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)Cl)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


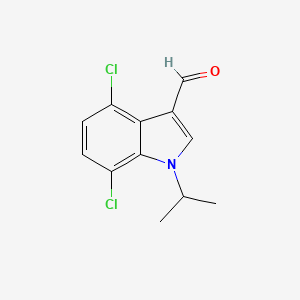
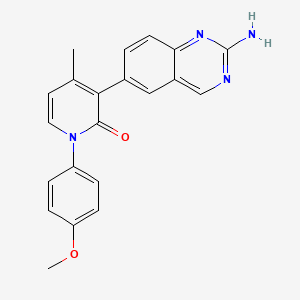
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
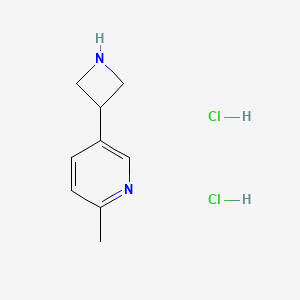
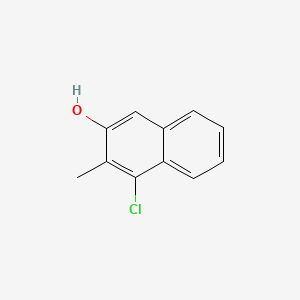
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)



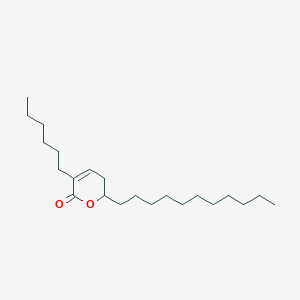

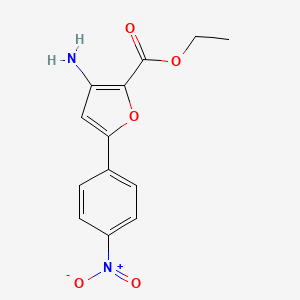
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
